Beauveriolide I

ACAT1 ACAT2 SOAT1

Select Beauveriolide I for atherosclerosis research requiring clean ACAT1 interrogation. This fungal cyclodepsipeptide delivers 33-fold ACAT1 selectivity over ACAT2 (IC50 = 0.6 μM), eliminating confounding dual inhibition seen with purpactin A. Unlike synthetic ACAT inhibitors that cause adrenal toxicity, Beauveriolide I reduces atheroma lesions in LDL-R/ApoE knockout mice without side effects. With quantifiable benchmarks (CE synthesis IC50 = 0.78 μM; post-lysosomal cholesterol IC50 = 0.37 μM), it is the definitive chemical probe for foam cell and lipid droplet studies.

Molecular Formula C27H41N3O5
Molecular Weight 487.6 g/mol
Cat. No. B3025785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeauveriolide I
Molecular FormulaC27H41N3O5
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2
InChIInChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1
InChIKeyZKSLFHXTWGEITF-JIORRVSTSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Beauveriolide I, a Fungal Cyclodepsipeptide ACAT Inhibitor for Atherosclerosis Research


Beauveriolide I (CAS 154491-55-1) is a 13-membered fungal cyclodepsipeptide, with the systematic name (3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone and the molecular formula C27H41N3O5 [1]. Originally isolated from the fungus *Beauveria* sp. FO-6979, it was identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesteryl ester synthesis and lipid droplet formation in macrophages [2]. This mechanism positions it as a lead compound for studying foam cell formation, the hallmark of early atherosclerosis [3].

Why Beauveriolide I Cannot Be Substituted by Generic ACAT Inhibitors or Structural Analogs


Substituting Beauveriolide I with other ACAT inhibitors or close structural analogs like Beauveriolide III carries a high risk of experimental failure. Direct head-to-head studies demonstrate that in-class compounds possess starkly different ACAT1 vs. ACAT2 isozyme selectivity profiles, with many inhibiting both isoforms equally or selectively targeting ACAT2 [1]. Furthermore, the vast majority of synthetic ACAT inhibitors, such as CL-283,546, are associated with severe *in vivo* side effects like adrenal cytotoxicity and diarrhea, which are notably absent with Beauveriolide I in animal models [2]. Relying on a generic ACAT inhibitor or an unverified analog without these specific, quantifiable differentiation metrics can therefore invalidate *in vivo* efficacy and safety data in atherosclerosis research.

Quantitative Differentiation Evidence for Beauveriolide I Procurement


ACAT1 Isozyme Selectivity: Direct Comparison of Beauveriolide I, Beauveriolide III, Pyripyropenes, and Dual Inhibitors

In a head-to-head cell-based assay, Beauveriolide I demonstrates selective inhibition of ACAT1 over ACAT2, a profile that is fundamentally different from other microbial ACAT inhibitors. While dual inhibitors like purpactin A show similar potency for both isozymes, and pyripyropenes show a strong preference for ACAT2, Beauveriolide I and its close analog Beauveriolide III are selective for ACAT1 [1]. This selectivity profile is further quantified by a Selectivity Index (SI) of less than -1.52, classifying it as a SOAT1-selective inhibitor [2].

ACAT1 ACAT2 SOAT1 SOAT2 Selectivity Index

In Vivo Safety Profile: Absence of Adrenal Toxicity and Diarrhea vs. Synthetic ACAT Inhibitors

A critical differentiator for Beauveriolide I is its *in vivo* safety profile in preclinical atherosclerosis models. While many synthetic ACAT inhibitors, including the benchmark CL-283,546, cause toxic effects on the adrenal gland and severe diarrhea, studies in LDL receptor- and ApoE-knockout mice show that Beauveriolide I reduces atheroma lesions without any such side effects [1]. This is a class-level inference for the natural beauveriolides compared to synthetic inhibitors.

Adrenal Toxicity Diarrhea In Vivo Safety Atherosclerosis

Cholesteryl Ester Synthesis Inhibition: Comparative Potency of Beauveriolide I vs. Beauveriolide III

In a direct comparison within the same study, Beauveriolide I and its closest analog, Beauveriolide III, were assessed for their ability to inhibit cholesteryl ester (CE) synthesis in primary mouse macrophages. Beauveriolide III was found to be approximately 1.9-fold more potent in this assay [1]. This quantifies a subtle but measurable difference between the two most closely related compounds.

Cholesteryl Ester Synthesis Foam Cell Macrophage IC50

Postlysosomal Cholesterol Metabolism: High Potency of Beauveriolide I in a Specific Subcellular Context

Beyond total CE synthesis, Beauveriolide I potently inhibits a specific subcellular pathway: postlysosomal cholesterol metabolism. In a direct comparison, Beauveriolide I inhibits this pathway with an IC50 of 0.37 μM, whereas cytochalasin D, another compound tested in the same study, is ineffective (IC50 > 20 μM) [1]. This indicates a distinct mechanism of action, as Beauveriolide I blocks cholesterol trafficking from the lysosome to the endoplasmic reticulum.

Postlysosomal Cholesterol Lysosomal Cholesterol Trafficking Macrophage

First-in-Class Microbial Cyclodepsipeptide with Validated In Vivo Antiatherosclerotic Efficacy

Beauveriolide I, along with Beauveriolide III, represents the first microbial cyclodepsipeptide class to demonstrate a validated *in vivo* antiatherosclerotic effect [1]. This is a class-level differentiation from other ACAT inhibitors and establishes a precedent for the compound's therapeutic potential and its utility as a lead scaffold for drug development.

Antiatherosclerotic In Vivo Efficacy Lead Compound Cyclodepsipeptide

Validated Research Scenarios for Beauveriolide I Based on Quantitative Evidence


Selective Investigation of ACAT1 (SOAT1) in Macrophage Foam Cell Formation

Researchers studying the specific contribution of the ACAT1 isozyme to lipid droplet accumulation and foam cell formation should select Beauveriolide I. Its 33-fold selectivity for ACAT1 over ACAT2 in cell-based assays [1] allows for precise interrogation of the ACAT1 pathway without the confounding variable of concurrent ACAT2 inhibition, which is a limitation of dual inhibitors like purpactin A or CL-283,546.

Long-Term In Vivo Studies of Atherosclerosis in Knockout Mouse Models

For long-term oral administration studies in LDL-R or ApoE knockout mice, Beauveriolide I is the preferred compound over many synthetic ACAT inhibitors. It has been shown to reduce aortic and cardiac atheroma lesions without causing the severe side effects of diarrhea or adrenal toxicity that are characteristic of synthetic alternatives like CL-283,546 [2]. This ensures animal welfare and reduces experimental confounders.

Mechanistic Studies of Postlysosomal Cholesterol Trafficking

To dissect the intracellular pathway where cholesterol exits the lysosome and is esterified in the endoplasmic reticulum, Beauveriolide I is a highly effective chemical probe. Its potent inhibition of postlysosomal cholesterol metabolism (IC50 = 0.37 μM) [3] confirms its action at this specific subcellular checkpoint, making it a precise tool for cell biology studies on lipid trafficking.

Benchmarking New ACAT1 Inhibitors or Studying Structure-Activity Relationships (SAR)

Beauveriolide I serves as a critical benchmark compound for the development and validation of novel ACAT1 inhibitors. Its well-characterized potency in multiple assays (CE synthesis IC50 = 0.78 μM; ACAT1 IC50 = 0.6 μM) and its quantifiable selectivity index (SI < -1.52) [1] provide clear quantitative targets for new chemical entities to match or exceed, and its *in vivo* safety profile sets a high standard for comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beauveriolide I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.